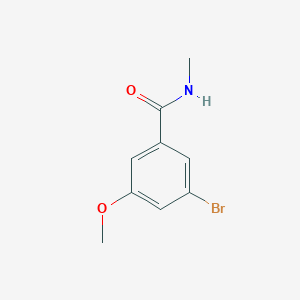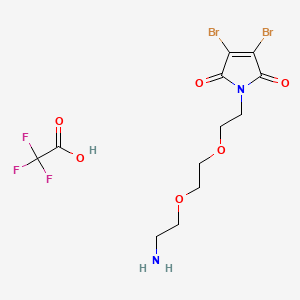
(2,5-dioxopyrrolidin-1-yl) 2,2-difluoropropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-dioxopyrrolidin-1-yl) 2,2-difluoropropanoate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a difluorinated propionic acid moiety linked to a pyrrolidinone ester, making it a versatile intermediate in organic synthesis and a valuable tool in biochemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 2,2-difluoropropanoate typically involves the reaction of 2,2-difluoropropionic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The reaction is carried out under mild conditions, usually at room temperature, to form the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce the risk of side reactions.
化学反応の分析
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 2,2-difluoropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The ester group can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,2-difluoropropionic acid and N-hydroxysuccinimide.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Typically involves nucleophiles like primary or secondary amines in the presence of a base such as triethylamine.
Hydrolysis: Can be performed using aqueous acid (e.g., HCl) or base (e.g., NaOH) solutions.
Reduction: Often carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Amides: Formed through substitution reactions with amines.
2,2-Difluoropropionic Acid: Produced via hydrolysis.
Alcohols: Resulting from reduction reactions.
科学的研究の応用
(2,5-dioxopyrrolidin-1-yl) 2,2-difluoropropanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through the formation of stable amide bonds.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism by which (2,5-dioxopyrrolidin-1-yl) 2,2-difluoropropanoate exerts its effects is primarily through the formation of covalent bonds with target molecules. The ester group reacts with nucleophiles, such as amines or thiols, to form stable amide or thioester bonds. This reactivity makes it a valuable tool for bioconjugation and the modification of biomolecules.
類似化合物との比較
Similar Compounds
2,2-Difluoropropionic Acid: Shares the difluorinated propionic acid moiety but lacks the pyrrolidinone ester group.
N-Hydroxysuccinimide Esters: Similar in reactivity due to the presence of the NHS ester group, commonly used in bioconjugation.
Diroximel Fumarate: Contains a similar pyrrolidinone ester structure but is used primarily in pharmaceutical applications.
Uniqueness
(2,5-dioxopyrrolidin-1-yl) 2,2-difluoropropanoate is unique due to its combination of a difluorinated propionic acid and a pyrrolidinone ester, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring the formation of stable covalent bonds under mild conditions.
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2,2-difluoropropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO4/c1-7(8,9)6(13)14-10-4(11)2-3-5(10)12/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMQLNVGTQPXKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON1C(=O)CCC1=O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1S,4R)-3-(pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B8121401.png)




![3-[(4,4-Difluoropiperidin-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B8121424.png)

![6-Bromo-2-((3,3-difluorocyclobutyl)methoxy)benzo[d]thiazole](/img/structure/B8121445.png)


